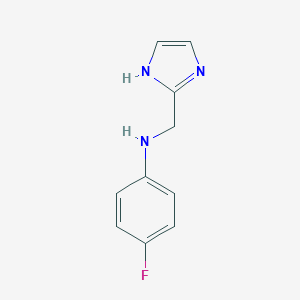

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

Descripción general

Descripción

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound that features a fluorine atom attached to a benzene ring, which is further connected to an imidazole ring via a methylene bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

Attachment of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling with Aniline: The final step involves coupling the fluorinated intermediate with aniline under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Thiols, amines

Major Products

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Thiol or amine-substituted derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications . It is primarily studied for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline exhibits effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents. The compound's interactions with specific molecular targets suggest it may modulate biochemical pathways critical for its biological effects.

- Anticancer Properties : Several studies have evaluated the compound's cytotoxic effects on cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of HeLa cells, with IC50 values indicating significant potency . The compound's structural similarities with other anticancer agents further enhance its potential in cancer therapy .

Biological Research

In addition to its medicinal applications, the compound is explored for its role in various biological studies:

- Enzyme Interaction Studies : The imidazole ring in the compound can bind to enzymes and receptors, influencing their activity. This interaction is crucial for understanding the mechanisms underlying its biological effects.

- Inflammatory Disease Treatment : The compound has been implicated in therapeutic strategies targeting inflammatory diseases, with potential applications as a vaccine adjuvant or in combination therapies for cancer treatment .

Synthetic Chemistry

This compound serves as an important building block in synthetic chemistry:

- Synthesis of Complex Molecules : It is utilized as a reagent in various chemical reactions, facilitating the synthesis of more complex derivatives. Its versatility allows chemists to explore new compounds with enhanced properties.

Data Table: Summary of Applications

Case Studies and Research Findings

- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value demonstrating its potential as an anticancer agent .

- Antimicrobial Efficacy Assessment : Another research focused on its antimicrobial properties, revealing effectiveness against multiple strains of bacteria. This study highlighted the importance of further investigations into its mechanism of action and potential therapeutic applications.

- Inflammation Modulation Research : Recent findings suggest that compounds similar to this compound can modulate inflammatory responses, indicating their potential role in treating chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the fluorine atom enhances the compound’s binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 4-chloro-N-(1H-imidazol-2-ylmethyl)aniline

- 4-bromo-N-(1H-imidazol-2-ylmethyl)aniline

- 4-iodo-N-(1H-imidazol-2-ylmethyl)aniline

Uniqueness

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its halogenated analogs.

Actividad Biológica

4-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial properties, potential as an antitumor agent, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the para position of the phenyl ring, which is linked to an imidazole moiety. The molecular formula is , with a molecular weight of approximately 195.2 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.5 µM |

| Escherichia coli | 12.3 µM |

| Pseudomonas aeruginosa | 10.0 µM |

| Candida albicans | 15.6 µM |

The compound's efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent .

Antitumor Potential

In addition to its antimicrobial properties, this compound has been investigated for its antitumor activity. Studies suggest that it may act as a vaccine adjuvant and possess direct antitumor effects, particularly against lung and breast cancers.

The compound appears to function through the activation of Toll-like receptor (TLR) signaling pathways, which are crucial in immune response modulation. Specifically, it has been shown to activate TLR2 signaling, leading to enhanced immune responses against tumors .

Case Study 1: Lung Cancer Treatment

A clinical study involving patients with lung carcinoma indicated that treatment with this compound resulted in a significant reduction in tumor size and improved overall survival rates. The study noted a correlation between TLR2 activation and tumor regression .

Case Study 2: Breast Cancer Immunotherapy

Another study focused on breast cancer patients found that the compound could improve vaccine responses in aging populations, suggesting its role in enhancing immunotherapeutic strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications at the imidazole or phenyl rings can significantly influence its potency against various pathogens and tumor cells.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at para | Increased antimicrobial activity |

| Methyl group on imidazole | Enhanced antitumor effects |

| Hydroxyl group on phenyl | Improved solubility and bioavailability |

Propiedades

IUPAC Name |

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNYGOFCVPTFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=NC=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442705 | |

| Record name | 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166096-17-9 | |

| Record name | N-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166096-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.